Norsanguinarine

Description

This compound has been reported in Pteridophyllum racemosum, Corydalis balansae, and other organisms with data available.

structure in first source

Structure

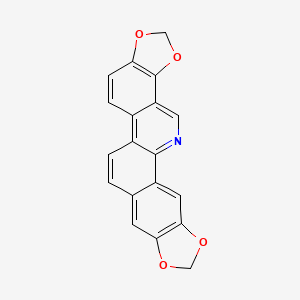

2D Structure

3D Structure

Properties

IUPAC Name |

5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11NO4/c1-2-12-11-3-4-15-19(24-9-21-15)14(11)7-20-18(12)13-6-17-16(5-10(1)13)22-8-23-17/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXVDVMAYXLWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=CN=C4C(=C3C=C2)C=CC5=CC6=C(C=C54)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90965891 | |

| Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Norsanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

522-30-5, 5157-23-3 | |

| Record name | Norsanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norsanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norsanguinarine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H,10H-[1,3]Benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90965891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norsanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

285 - 287 °C | |

| Record name | Norsanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Norsanguinarine's Mechanism of Action: A Technical Guide for Researchers

Disclaimer: As of October 2025, publicly available research on the specific mechanism of action for norsanguinarine is limited. However, extensive research exists for the closely related parent compound, sanguinarine. This guide provides an in-depth overview of the well-documented mechanisms of sanguinarine, which is anticipated to share pharmacological properties with this compound due to structural similarities. The information presented herein is primarily based on studies of sanguinarine and should be interpreted with this context in mind.

Executive Summary

Sanguinarine, a benzophenanthridine alkaloid, exhibits potent anti-cancer properties through a multi-faceted mechanism of action. It induces apoptosis through both intrinsic and extrinsic pathways, promotes cell cycle arrest by modulating key regulatory proteins, and inhibits critical oncogenic signaling cascades, including the JAK/STAT, NF-κB, and PI3K/Akt pathways. Furthermore, sanguinarine has been shown to generate reactive oxygen species (ROS) and interfere with topoisomerase II activity, contributing to its cytotoxic effects against a broad range of cancer cell lines. This document provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways involved.

Core Mechanisms of Action

Induction of Apoptosis

Sanguinarine is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell lines.[1][2] This pro-apoptotic effect is mediated through the generation of reactive oxygen species (ROS) and the activation of both the intrinsic and extrinsic apoptotic pathways.[3][4][5]

-

Intrinsic (Mitochondrial) Pathway: Sanguinarine treatment leads to an increased Bax/Bcl-2 ratio, which disrupts the mitochondrial membrane potential.[3] This results in the release of cytochrome c from the mitochondria into the cytosol, a critical event that triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and apoptosis.[2][3]

-

Extrinsic (Death Receptor) Pathway: Evidence also suggests that sanguinarine can activate the extrinsic apoptotic pathway, which involves the activation of caspase-8.[3]

-

Role of Reactive Oxygen Species (ROS): The generation of ROS is a key event in sanguinarine-mediated apoptosis.[1][3] Pre-treatment of cells with antioxidants like N-acetylcysteine (NAC) has been shown to inhibit the pro-apoptotic effects of sanguinarine, confirming the critical role of oxidative stress in its mechanism of action.[1]

Cell Cycle Arrest

Sanguinarine disrupts the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. In human prostate carcinoma cells, sanguinarine treatment (0.1-2 µM for 24 hours) resulted in a dose-dependent arrest of cells in the G0-G1 phase.[6] In triple-negative breast cancer cells, sanguinarine has been shown to induce arrest at the S and G2/M phases.[5]

This cell cycle blockade is achieved through the modulation of key regulatory proteins:[6]

-

Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Sanguinarine treatment leads to a significant induction of p21/WAF1 and p27/KIP1.[6]

-

Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): The expression of cyclin D1, D2, and E, as well as CDK2, 4, and 6, is significantly downregulated.[6]

Furthermore, sanguinarine has been observed to cause a striking relocalization of cyclin D1 and topoisomerase II from the nucleus to the cytoplasm in MCF-7 breast cancer cells, further disrupting cell cycle progression.[7][8]

Inhibition of Key Signaling Pathways

Sanguinarine exerts its anti-cancer effects by targeting multiple oncogenic signaling pathways.

JAK/STAT3 Pathway

The JAK/STAT3 signaling pathway is constitutively active in many cancers and plays a crucial role in cell proliferation, survival, and metastasis. Sanguinarine is a potent inhibitor of this pathway.[1][3][4] It inhibits both constitutive and IL-6-induced phosphorylation of STAT3 at Tyr705 and Ser727.[9] This inhibition is associated with a reduction in the phosphorylation of the upstream kinases JAK2 and Src.[9] Sanguinarine also upregulates the expression of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3.[1][2] The inhibition of STAT3 activation leads to the downregulation of its target genes, which include anti-apoptotic proteins (Bcl-2, Bcl-xL, survivin, XIAP) and cell cycle regulators (cyclin D).[2][10]

NF-κB Pathway

The NF-κB signaling pathway is another critical regulator of inflammation, cell survival, and proliferation. Sanguinarine has been shown to inhibit TNF-α-induced activation of the NF-κB pathway.[11] This is achieved, in part, by inhibiting IKBKE, an upstream kinase that activates NF-κB.[11]

PI3K/Akt and ERK1/2 Pathways

The PI3K/Akt and ERK1/2 (MAPK) signaling pathways are also implicated in sanguinarine's mechanism of action. The inhibition of the PI3K/Akt pathway is linked to sanguinarine-induced apoptosis and cell cycle arrest in triple-negative breast cancer.[5] Sanguinarine also inhibits the ERK1/2 pathway in these cells.[11]

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of sanguinarine.

Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| LNCaP | Prostate Cancer | ~1.5 | 24 |

| DU145 | Prostate Cancer | ~1.0 | 24 |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.2 | 48 |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~0.8 | 48 |

Table 2: Effect of Sanguinarine on Cell Cycle Distribution in Prostate Cancer Cells (DU145)

| Sanguinarine (µM) | % G0-G1 | % S | % G2-M |

| 0 | 55.2 | 28.7 | 16.1 |

| 0.5 | 65.8 | 20.1 | 14.1 |

| 1.0 | 72.4 | 15.3 | 12.3 |

| 2.0 | 78.1 | 10.2 | 11.7 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cancer cells were seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.

-

The cells were then treated with various concentrations of sanguinarine (e.g., 0.1-2 µM) or vehicle control for 24-48 hours.[6]

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cells were treated with sanguinarine at the desired concentrations and for the specified time.

-

Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.

-

The cells were incubated in the dark for 15 minutes at room temperature.

-

The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic.

Cell Cycle Analysis

-

Cells were treated with sanguinarine, harvested, and fixed in cold 70% ethanol overnight at -20°C.

-

The fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

Propidium iodide (50 µg/mL) was added, and the cells were incubated for another 30 minutes in the dark.

-

The DNA content was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.[6]

Western Blot Analysis

-

Following treatment with sanguinarine, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA protein assay.

-

Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane was then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, GAPDH) overnight at 4°C.[3]

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

References

- 1. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 4. Sanguinarine mediated apoptosis in Non-Small Cell Lung Cancer via generation of reactive oxygen species and suppression of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disruption of nucleocytoplasmic trafficking of cyclin D1 and topoisomerase II by sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Norsanguinarine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norsanguinarine is a benzophenanthridine alkaloid and a derivative of the more widely studied compound, sanguinarine. While sanguinarine has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, research into the specific biological profile of this compound is more limited. This technical guide synthesizes the available scientific literature on the biological activities of this compound, with a focus on its evaluation as an anticancer agent. The information presented herein is intended to provide a concise yet comprehensive resource for researchers and professionals in the field of drug discovery and development.

Anticancer Activity

The primary investigation into the biological effects of this compound has been in the context of cancer therapeutics, specifically against non-small cell lung cancer (NSCLC). However, studies have revealed that this compound itself possesses limited cytotoxic activity.

Quantitative Data

The anti-proliferative effects of this compound were evaluated against two human non-small cell lung cancer cell lines, A549 and H1975. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Compound | Cell Line | IC50 (µM) |

| This compound (8a) | A549 | >30[1][2] |

| This compound (8a) | H1975 | >30[1][2] |

Table 1: In vitro anticancer activity of this compound.

These findings indicate that this compound has weak anti-proliferative activity against these NSCLC cell lines.[1] The study that generated this data noted that the C=N+ bond is critical for the anticancer activity of this class of compounds.[1][2]

Signaling Pathways and Mechanism of Action

Due to the low cytotoxic potency of this compound, detailed mechanistic studies on this specific molecule are lacking. However, research on a closely related and more potent derivative from the same study (compound 8h) provides insight into the potential, albeit weak, mechanisms that may be associated with the this compound scaffold. This derivative was found to induce apoptosis in NSCLC cells through the inhibition of the Akt signaling pathway and the elevation of reactive oxygen species (ROS).[1][2]

Disclaimer: The following signaling pathway was elucidated for a more active derivative of this compound (compound 8h) and is presented here to illustrate the potential mechanism for this class of compounds. It has not been directly demonstrated for this compound itself.

Caption: Putative signaling pathway for a this compound derivative.

Experimental Protocols

The following are descriptions of the standard methodologies employed in the evaluation of this compound and its derivatives.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: A549 and H1975 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.

Cell Cycle Analysis

This method is used to determine the effect of a compound on the progression of the cell cycle.[3][4][5][6]

-

Cell Treatment: Cells are treated with the test compound for a defined period.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.[4]

-

Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.[4][6]

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA.

-

Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[4]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.[7][8]

-

Cell Treatment and Harvesting: Cells are treated with the test compound, and both adherent and floating cells are collected.

-

Washing: The cells are washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[8]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is quantified into four groups: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay measures the levels of ROS within cells following compound treatment.

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Probe Loading: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Flow Cytometry: The fluorescence intensity of the cells is measured by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.

Caption: Workflow for evaluating the anticancer properties of this compound.

Conclusion

The currently available data suggests that this compound itself has limited biological activity, particularly as an anticancer agent against non-small cell lung cancer cell lines. However, the study of its more active derivatives indicates that the benzophenanthridine scaffold can be a promising starting point for the development of novel therapeutics. The inhibition of the Akt signaling pathway and the induction of reactive oxygen species appear to be key mechanisms of action for potent analogues. Further research, including structural modifications of this compound, may lead to the discovery of compounds with enhanced biological activities and therapeutic potential. This guide provides a foundational understanding for scientists and researchers interested in exploring the chemical space around this compound for drug discovery purposes.

References

- 1. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and biological evaluation of sanguinarine derivatives as anti-non-small cell lung cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 5. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Natural sources of Norsanguinarine

An In-depth Technical Guide to the Natural Sources of Norsanguinarine

Introduction

This compound is a naturally occurring benzophenanthridine alkaloid, a class of isoquinoline alkaloids known for their structural diversity and wide range of biological activities.[1] These compounds are typically derived from the amino acids tyrosine or phenylalanine and are prevalent throughout the plant kingdom.[1] this compound, specifically identified as 13-demethyl-sanguinarine, is found in various plant species and has garnered interest from the scientific community for its potential pharmacological applications.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, quantitative distribution, and detailed protocols for its extraction, isolation, and quantification, tailored for researchers and drug development professionals.

Natural Occurrence of this compound

This compound and its related alkaloids are primarily found in a few key plant families, most notably the Papaveraceae (Poppy family), Fumariaceae, and Rutaceae families.[3][4]

Plant Sources

This compound has been isolated and identified from a variety of plant species. The primary plant families and specific species known to produce this alkaloid are listed below.

-

Papaveraceae Family : This family is a major source of benzophenanthridine alkaloids.[3]

-

Fumariaceae Family : This family also contains various species that synthesize benzophenanthridine alkaloids.[4]

-

Rutaceae Family : Certain species within this family have been identified as sources of these compounds.[3][4]

Quantitative Data and Distribution

The concentration of this compound and related alkaloids can vary significantly between different plant species and even within different tissues of the same plant. Environmental factors and the developmental stage of the plant also influence alkaloid content.[7]

For instance, in Sanguinaria canadensis (bloodroot), the highest concentration of the closely related alkaloid sanguinarine is found in the rhizome, followed by the roots.[7] The leaves and flowers contain minimal concentrations.[7] Similarly, in Argemone mexicana, mature seeds are a significant accumulation site for sanguinarine.[6] While specific quantitative data for this compound across a wide range of species is not extensively compiled in single reports, the available literature indicates a clear pattern of tissue-specific accumulation.

| Plant Species | Tissue | Relative Alkaloid Concentration | Reference |

| Sanguinaria canadensis | Rhizome | Very High | [7] |

| Roots | High | [7] | |

| Leaves, Flowers | Very Low | [7] | |

| Argemone mexicana | Mature Seeds | High | [6] |

| Cotyledons (seedling) | Low to Moderate (newly formed) | [6] | |

| Aerial Parts (mature) | Low (sanguinarine synthesis primarily in roots) | [6] |

Biosynthesis of this compound

This compound is a product of the complex benzylisoquinoline alkaloid (BIA) biosynthetic pathway.[8] This pathway begins with the amino acid L-tyrosine. Through a series of enzymatic reactions, L-tyrosine is converted to the central intermediate (S)-reticuline. From (S)-reticuline, the pathway branches to produce a vast array of alkaloid types.

The formation of benzophenanthridine alkaloids involves the conversion of (S)-reticuline to (S)-scoulerine by the berberine bridge enzyme (BBE).[5] (S)-scoulerine then undergoes a series of hydroxylations, methylations, and ring-restructuring steps mediated by various enzymes, including P450 monooxygenases and O-methyltransferases, to form sanguinarine. This compound is formed via the demethylation of sanguinarine.

Below is a simplified diagram of the terminal steps in the this compound biosynthetic pathway.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C19H11NO4 | CID 97679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Update of the Sanguinarine and Benzophenanthridine Alkaloids’ Biosynthesis and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversity in Chemical Structures and Biological Properties of Plant Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. An Update of the Sanguinarine and Benzophenanthridine Alkaloids' Biosynthesis and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Norsanguinarine's Enigmatic Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative enzyme inhibition data for norsanguinarine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the enzyme inhibition profile of its close structural analog and precursor, sanguinarine. Due to their structural similarities, the activity of sanguinarine offers valuable insights into the potential biological targets of this compound.

Introduction to this compound and Sanguinarine

This compound is a benzophenanthridine alkaloid found in various plant species. It is a demethylated derivative of sanguinarine, another well-studied alkaloid from the same class. Sanguinarine has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects, which are largely attributed to its ability to inhibit various key enzymes. Understanding the enzyme inhibition profile of these related compounds is crucial for elucidating their mechanisms of action and exploring their therapeutic potential.

Quantitative Enzyme Inhibition Data for Sanguinarine

The following tables summarize the in vitro inhibitory activity of sanguinarine against a range of enzymes. This data provides a foundation for understanding the potential enzymatic targets of structurally similar alkaloids like this compound.

Table 1: Inhibition of Protein Kinases and Phosphatases by Sanguinarine

| Enzyme Target | Enzyme Class | IC50 Value (µM) | Comments |

| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Protein Tyrosine Phosphatase | 17.3[1] | Selective inhibition over MKP-3.[1] |

| MKP-L | Protein Tyrosine Phosphatase | 12.5[1] | A phosphatase similar to MKP-1.[1] |

| Protein Phosphatase 2C (PP2C) | Serine/Threonine Phosphatase | K_i = 0.68[2][3] | Competitive inhibition with respect to the α-casein substrate.[2][3] |

| cAMP-dependent protein kinase (PKA) | Serine/Threonine Kinase | 6[4] | Competitive inhibition with respect to ATP.[4] |

| Protein Kinase C (PKC) | Serine/Threonine Kinase | 217[4] | Relatively poor inhibition compared to PKA.[4] |

| Myosin light chain kinase (MLCK) | Serine/Threonine Kinase | >50 | Weak inhibitor. |

| Lysine-specific demethylase 1 (LSD1) | Histone Demethylase | 0.4[5] | Reversible inhibition.[5] |

Table 2: Inhibition of Other Enzymes by Sanguinarine

| Enzyme Target | Enzyme Class | IC50 Value (µM) | Comments |

| NADPH oxidase | Oxidoreductase | 8.3[6][7] | Direct effect on the enzyme in a post-granular fraction of disrupted cells.[6][7] |

| Superoxide dismutase (SOD)-like activity | Oxidoreductase | 60[6][7] | Non-cellular system; indicates weak radical scavenging activity.[6][7] |

Experimental Protocols: A Generalized Enzyme Inhibition Assay

The determination of enzyme inhibition, such as the IC50 values presented above, typically follows a standardized experimental protocol. The following is a generalized methodology for a colorimetric enzyme inhibition assay.

Principle

Enzyme activity is measured by monitoring the rate of a reaction that produces a colored product. The absorbance of this product is measured over time using a spectrophotometer. The inhibitory effect of a compound is determined by comparing the rate of the reaction in the presence and absence of the inhibitor.

Materials and Reagents

-

Purified enzyme of interest

-

Substrate for the enzyme

-

This compound or other test inhibitor

-

Appropriate buffer solution for optimal enzyme activity

-

Cofactors, if required by the enzyme

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

-

Pipettes and tips

Assay Procedure

-

Preparation of Reagents : All solutions (enzyme, substrate, inhibitor) are prepared in the appropriate buffer at desired stock concentrations. The inhibitor is often dissolved in a solvent like DMSO.

-

Assay Setup : In a 96-well plate, the following are added to individual wells:

-

Control wells : Buffer, enzyme, and substrate.

-

Inhibitor wells : Buffer, enzyme, substrate, and varying concentrations of the inhibitor.

-

Blank wells : Buffer and substrate (to measure background absorbance).

-

-

Pre-incubation : The enzyme and inhibitor are often pre-incubated together for a specific period to allow for binding.

-

Initiation of Reaction : The reaction is initiated by the addition of the substrate.

-

Measurement : The absorbance is measured at a specific wavelength at regular time intervals to determine the reaction rate.

-

Data Analysis : The reaction rates are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Molecular Interactions and Workflows

Sanguinarine-Induced Apoptosis Signaling Pathway

Sanguinarine has been shown to induce apoptosis through various signaling pathways. One key mechanism involves the inhibition of survival signals like the PI3K/Akt pathway and the activation of caspase cascades.[8][9]

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC50 value of an enzyme inhibitor.

Mechanism of Action and Signaling Pathways

Sanguinarine exerts its biological effects by modulating multiple signaling pathways, often through the inhibition of key enzymes within these cascades.

-

Apoptosis Induction : Sanguinarine induces apoptosis in cancer cells by downregulating survival pathways such as the PI3K/Akt pathway and activating caspases.[8][9] It can also modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[8] The activation of caspases, which are cysteine-aspartic proteases, is a central event in the execution of apoptosis.[10][11]

-

Cell Cycle Arrest : Sanguinarine can cause cell cycle arrest, often at the G0/G1 phase, by modulating the levels of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.[12]

-

Inhibition of MAP Kinase Signaling : Sanguinarine has been identified as a selective inhibitor of mitogen-activated protein kinase phosphatase-1 (MKP-1).[1] By inhibiting MKP-1, sanguinarine can lead to the sustained phosphorylation and activation of MAP kinases like ERK and JNK, which can have pro-apoptotic effects in certain cellular contexts.

Conclusion and Future Directions

While specific enzyme inhibition data for this compound remains to be fully elucidated, the extensive research on its parent compound, sanguinarine, provides a strong foundation for predicting its potential biological targets. Sanguinarine is a potent inhibitor of several key enzymes involved in cell signaling, proliferation, and survival. Future research should focus on direct enzymatic assays with this compound to confirm its inhibitory profile and to determine if the demethylation alters its potency or selectivity. Such studies are essential for the rational design and development of this compound and related compounds as potential therapeutic agents.

References

- 1. The benzo[c]phenanthridine alkaloid, sanguinarine, is a selective, cell-active inhibitor of mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sanguinarine as a potent and specific inhibitor of protein phosphatase 2C in vitro and induces apoptosis via phosphorylation of p38 in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of eukaryote protein kinases by isoquinoline and oxazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanguinarine is a potent inhibitor of oxidative burst in DMSO-differentiated HL-60 cells by a non-redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of apoptosis by sanguinarine in C6 rat glioblastoma cells is associated with the modulation of the Bcl-2 family and activation of caspases through downregulation of extracellular signal-regulated kinase and Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sanguinarine Induces Apoptosis of Human Oral Squamous Cell Carcinoma KB Cells via Inactivation of the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 호스팅 기간 만료 [x-y.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

Norsanguinarine's Anti-Cancer Potential: A Technical Guide Based on its Analogue, Sanguinarine

Disclaimer: This technical guide explores the potential anti-cancer activities of norsanguinarine. However, a comprehensive review of the scientific literature reveals a notable absence of specific experimental data on the anti-cancer properties of this compound itself. Therefore, this document provides an in-depth analysis of its close structural analog, sanguinarine. The information presented herein, including mechanisms of action, signaling pathways, quantitative data, and experimental protocols, is derived from studies on sanguinarine. While the structural similarity suggests potential parallels in their biological activities, further research is imperative to definitively establish the anti-cancer profile of this compound.

Introduction

This compound is a benzophenanthridine alkaloid, structurally similar to the more extensively studied compound, sanguinarine. Sanguinarine is a natural product isolated from plants such as Sanguinaria canadensis and has demonstrated a wide range of pharmacological activities, including potent anti-cancer effects.[1][2] In vitro and in vivo studies have shown that sanguinarine exhibits antioxidant, anti-inflammatory, pro-apoptotic, and growth inhibitory effects on various cancer cells.[1] This guide synthesizes the current understanding of sanguinarine's anti-cancer activity as a surrogate for understanding the potential of this compound, targeting an audience of researchers, scientists, and drug development professionals.

Mechanisms of Anti-Cancer Activity

Sanguinarine exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).

Induction of Apoptosis

A primary mechanism of sanguinarine's anti-cancer activity is the induction of apoptosis in tumor cells.[1] This programmed cell death is triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Sanguinarine treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[3] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and cell death.[3][4]

The extrinsic pathway is also implicated, with sanguinarine shown to upregulate the expression of death receptors like DR5/TRAILR2, leading to the activation of caspase-8.[5]

Cell Cycle Arrest

Sanguinarine can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[6] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. Specifically, sanguinarine treatment has been shown to:

-

Induce cyclin-dependent kinase (CDK) inhibitors: such as p21/WAF1 and p27/KIP1.[6]

-

Down-regulate cyclins: including cyclin D1, D2, and E.[6]

-

Down-regulate cyclin-dependent kinases: such as CDK2, CDK4, and CDK6.[6]

This disruption of the cyclin-CDK machinery prevents cancer cells from progressing through the cell cycle and replicating.

Anti-Metastatic and Anti-Angiogenic Effects

Sanguinarine has been shown to impede the metastatic cascade, which is the process of cancer cells spreading to other parts of the body.[7] It can inhibit the migration and invasion of cancer cells by reversing the epithelial-to-mesenchymal transition (EMT), a process crucial for metastasis.[7] Furthermore, sanguinarine exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels that tumors need to grow and spread.[8] This is partly achieved by inhibiting the release of vascular endothelial growth factor (VEGF).

Generation of Reactive Oxygen Species (ROS)

A key event in sanguinarine-induced apoptosis is the generation of reactive oxygen species (ROS) within cancer cells.[3] Increased intracellular ROS levels can lead to oxidative stress, causing damage to cellular components like DNA and mitochondria, and subsequently triggering apoptotic pathways.[3] The anti-cancer effects of sanguinarine can be reversed by the use of ROS scavengers, highlighting the critical role of oxidative stress in its mechanism of action.[9]

Signaling Pathways Modulated by Sanguinarine

Sanguinarine's diverse anti-cancer effects are a result of its ability to interfere with multiple intracellular signaling pathways that are often dysregulated in cancer.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often constitutively active in many cancers, promoting cell proliferation and survival. Sanguinarine has been shown to suppress the JAK/STAT pathway by inhibiting the phosphorylation of JAK2 and STAT3.[3][10] This leads to the downregulation of STAT3 target genes that are involved in cell survival and proliferation.[3]

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently hyperactivated in cancer. Sanguinarine has been demonstrated to inactivate the PI3K/Akt signaling pathway, contributing to its pro-apoptotic effects.[11][12]

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Sanguinarine has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of its downstream anti-apoptotic target genes.

Quantitative Data on Sanguinarine's Anti-Cancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of sanguinarine in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Sanguinarine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HeLa | Cervical Cancer | Not specified, dose-dependent decrease in proliferation | 24, 48 | [9] |

| A431 | Epidermoid Carcinoma | Dose-dependent decrease in viability at 1, 2, 5 µM | Not specified | [13] |

| U266 | Multiple Myeloma | Dose-dependent apoptosis at 0.25-4 µM | Not specified | [14] |

| IM9 | Multiple Myeloma | Dose-dependent apoptosis | Not specified | [14] |

| MM1S | Multiple Myeloma | Dose-dependent apoptosis | Not specified | [14] |

| MCF-7 | Breast Adenocarcinoma | 7.5 µM (more potent than chelerythrine) | Not specified | [15] |

| LNCaP | Prostate Carcinoma | Dose-dependent growth inhibition at 0.1-2 µM | 24 | [6] |

| DU145 | Prostate Carcinoma | Dose-dependent growth inhibition at 0.1-2 µM | 24 | [6] |

| A375 | Melanoma | Dose-dependent decrease in survival at 0.1-2 µM | 24, 48 | [16] |

| RPMI-7951 | Melanoma | Dose-dependent decrease in survival at 0.1-2 µM | 24, 48 | [16] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Apoptosis at 2.5-4.5 µM | Not specified | [17] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Apoptosis at 1-4 µM | Not specified | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the anti-cancer activity of compounds like sanguinarine.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow:

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.[8]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-STAT3, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Measurement of Intracellular ROS (DCFH-DA Assay)

This assay measures the overall levels of reactive oxygen species within cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a suitable plate and treat with the test compound.

-

Probe Loading: Remove the treatment medium and incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The fluorescence intensity of the oxidized product, DCF, is proportional to the amount of intracellular ROS.

Conclusion

The available scientific evidence strongly supports the potent anti-cancer activities of sanguinarine, a close structural analog of this compound. Sanguinarine induces apoptosis, causes cell cycle arrest, and inhibits metastasis in a variety of cancer cell lines through the modulation of key signaling pathways, including JAK/STAT, PI3K/Akt, and NF-κB, and through the generation of reactive oxygen species.

While these findings provide a solid foundation for the potential anti-cancer efficacy of this compound, it is crucial to emphasize that direct experimental validation is necessary. Future research should focus on evaluating the cytotoxic, pro-apoptotic, and anti-metastatic effects of this compound in a panel of cancer cell lines. Comparative studies between this compound and sanguinarine would be particularly valuable to elucidate any differences in their potency and mechanisms of action. Such studies will be instrumental in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Cytotoxic Activity of Sanguinaria canadensis Extracts against Human Melanoma Cells and Comparison of Their Cytotoxicity with Cytotoxicity of Some Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sanguinarine exhibits potent efficacy against cervical cancer cells through inhibiting the STAT3 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Differential antiproliferative and apoptotic response of sanguinarine for cancer cells versus normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.viamedica.pl [journals.viamedica.pl]

- 13. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer potential of sanguinarine for various human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sanguinarine causes DNA damage and p53-independent cell death in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Norsanguinarine: A Technical Overview of its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is based on currently available scientific literature. While research on the parent compound, sanguinarine, is extensive, specific data regarding the anti-inflammatory effects of norsanguinarine is limited. This document summarizes the existing information and provides a framework for future investigation based on the known activities of related compounds.

Introduction

This compound is a benzophenanthridine alkaloid found in several plant species of the Papaveraceae family.[1] Like its close structural analog, sanguinarine, this compound is being investigated for a range of pharmacological activities. While sanguinarine has been more extensively studied for its potent anti-inflammatory, antimicrobial, and anticancer properties, emerging interest surrounds the therapeutic potential of this compound.[1] This technical guide aims to consolidate the current, albeit limited, understanding of the anti-inflammatory effects of this compound, drawing parallels with sanguinarine where appropriate, to inform future research and drug development efforts.

Quantitative Data on Anti-Inflammatory Effects

Specific quantitative data on the anti-inflammatory effects of this compound, such as IC50 values for the inhibition of key inflammatory mediators, are not extensively available in the current body of scientific literature. One study detailed the synthesis of this compound and its evaluation as an anti-cancer agent, reporting IC50 values against various cancer cell lines. However, this study did not provide data on its anti-inflammatory activity.

To guide future research, the following table outlines the kind of quantitative data that would be crucial to collect for this compound, with placeholder examples based on typical findings for anti-inflammatory alkaloids.

Table 1: Hypothetical Quantitative Anti-Inflammatory Data for this compound

| Assay Type | Cell Line/Model | Inflammatory Stimulus | Measured Parameter | This compound IC50/Effective Concentration | Reference Compound (e.g., Dexamethasone) IC50 |

| In Vitro Assays | |||||

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitrite Concentration | Data Not Available | Data Not Available |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | PGE2 Concentration | Data Not Available | Data Not Available |

| TNF-α Release | THP-1 Monocytes | Lipopolysaccharide (LPS) | TNF-α Concentration | Data Not Available | Data Not Available |

| IL-6 Release | THP-1 Monocytes | Lipopolysaccharide (LPS) | IL-6 Concentration | Data Not Available | Data Not Available |

| In Vivo Assays | |||||

| Paw Edema | Wistar Rats | Carrageenan | Paw Volume | Data Not Available | Data Not Available |

Core Signaling Pathways in Inflammation: Potential Targets of this compound

Based on the well-documented mechanisms of the closely related alkaloid, sanguinarine, it is hypothesized that this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

The MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several parallel kinase cascades, including ERK, JNK, and p38 MAPK, which regulate the production of inflammatory mediators.

Experimental Protocols for Future Research

To elucidate the anti-inflammatory effects of this compound, a series of well-established in vitro and in vivo experimental protocols can be employed.

In Vitro Anti-Inflammatory Assays

A logical workflow for in vitro evaluation would involve screening for the inhibition of key inflammatory mediators.

4.1.1. Determination of Nitric Oxide (NO) Production

-

Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Add lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

4.1.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6)

-

Cell Culture and Treatment: Follow steps 1-3 as described for the NO production assay, using an appropriate cell line such as THP-1 human monocytes.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Anti-Inflammatory Models

4.2.1. Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Grouping: Divide the animals into groups: control, carrageenan-only, positive control (e.g., indomethacin), and this compound-treated groups (various doses).

-

Drug Administration: Administer this compound or the reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the carrageenan-only group.

Western Blot Analysis for Signaling Pathway Proteins

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38, ERK, JNK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The current scientific literature provides a limited but intriguing glimpse into the potential anti-inflammatory effects of this compound. Based on its structural similarity to the well-characterized anti-inflammatory alkaloid sanguinarine, it is plausible that this compound also modulates key inflammatory pathways such as NF-κB and MAPK. However, a significant research gap exists, and rigorous investigation is required to substantiate these hypotheses.

Future research should prioritize:

-

Comprehensive in vitro screening: To determine the IC50 values of this compound against a panel of inflammatory mediators.

-

In vivo efficacy studies: To evaluate the anti-inflammatory effects of this compound in established animal models of inflammation.

-

Mechanistic studies: To definitively identify the molecular targets and signaling pathways modulated by this compound.

-

Toxicology and safety profiling: To assess the therapeutic window and potential side effects of this compound.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Cellular Targets of Norsanguinarine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norsanguinarine, often referred to as Sanguinarine in scientific literature, is a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants of the Papaveraceae family. It has garnered significant attention in the field of oncology for its potent anti-cancer properties. This document provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and detailed experimental protocols for its study.

This compound exerts its anti-neoplastic effects through a multi-targeted approach, primarily by inducing apoptosis, modulating key signaling pathways, and generating reactive oxygen species (ROS) within cancer cells.[1][2] Its ability to selectively target tumor cells while exhibiting lower toxicity to normal cells makes it a promising candidate for further drug development.[3]

Core Cellular Targets and Mechanisms of Action

This compound's efficacy as an anti-cancer agent stems from its ability to interact with and modulate a wide array of cellular components and pathways.

Induction of Apoptosis

A hallmark of this compound's activity is its potent induction of programmed cell death, or apoptosis, in a variety of cancer cell lines. This is achieved through the engagement of both the intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: this compound disrupts the mitochondrial membrane potential and modulates the expression of the Bcl-2 family of proteins.[4][5] It upregulates the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[4][5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[3][4]

-

Extrinsic (Death Receptor) Pathway: Evidence suggests that this compound can also activate the extrinsic apoptotic pathway by increasing the expression of death receptors and their ligands, leading to the activation of caspase-8.[4]

Modulation of Key Signaling Pathways

This compound has been shown to interfere with several critical signaling pathways that are often dysregulated in cancer.

-

JAK/STAT Pathway: this compound can suppress the constitutively active Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3, which is a key regulator of cell survival and proliferation.[6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target. This compound can modulate the phosphorylation status of key kinases in this pathway, such as JNK, p38, and ERK, often in a cell-type-dependent manner.

-

PI3K/Akt/mTOR Pathway: This crucial survival pathway is also inhibited by this compound. By downregulating the phosphorylation of Akt and mTOR, it can suppress cell growth and proliferation.[7]

-

NF-κB Pathway: this compound is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation, cell survival, and proliferation.[8]

Generation of Reactive Oxygen Species (ROS)

A significant component of this compound's cytotoxic effect is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6] The accumulation of ROS can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic cell death.

Inhibition of Angiogenesis and Metastasis

This compound has demonstrated the ability to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients. It can also suppress the migration and invasion of cancer cells, key processes in metastasis.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data on the biological activity of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| CNE2 | Nasopharyngeal Carcinoma | 2.66 | 24 | [7] |

| 2.08 | 48 | [7] | ||

| 1.75 | 72 | [7] | ||

| 5-8F | Nasopharyngeal Carcinoma | 2.23 | 24 | [7] |

| 1.85 | 48 | [7] | ||

| 1.67 | 72 | [7] | ||

| HTC75 | Cancer Cell Line | 1.21 | - | [9] |

| MDA-MB-231 | Breast Cancer | 5.2 | - | [10] |

Table 2: Inhibition of Cytochrome P450 Enzymes by Sanguinarine

| Enzyme | Inhibition Type | Ki (µM) |

| CYP2C8 | Noncompetitive | 8.9 |

| CYP1A2 | Competitive | 2.7 |

| CYP2C9 | Competitive | 3.8 |

| CYP3A4 | Competitive | 2.0 |

| Reference: [11] |

Table 3: Differentially Expressed Proteins in Pancreatic Cancer Cells Treated with Sanguinarine

A quantitative proteomics study on BxPC-3 pancreatic cancer cells treated with 1 µM sanguinarine for 24 hours identified 37 differentially expressed proteins.[1][12] These proteins are involved in various cellular processes, including assembly and organization, cellular function and maintenance, inflammatory response, and cell death and survival.[12] One of the significantly upregulated proteins was the dual-specificity phosphatase-4 (DUSP4).[1][12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete growth medium.

-

Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound-induced apoptotic pathways.

Caption: Western Blot experimental workflow.

Caption: Major signaling pathways inhibited by this compound.

References

- 1. Molecular signatures of sanguinarine in human pancreatic cancer cells: A large scale label-free comparative proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]

- 6. 호스팅 기간 만료 [x-y.net]

- 7. Sanguinarine suppresses cell proliferation, migration and invasion in nasopharyngeal carcinoma via inhibiting mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Natural Product Library Screens Identify Sanguinarine Chloride as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sanguinarine disrupts the colocalization and interaction of HIF‐1α with tyrosine and serine phosphorylated‐STAT3 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of sanguinarine on human liver cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Norsanguinarine: An In-depth Technical Guide on its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norsanguinarine is a benzophenanthridine alkaloid, a class of natural products known for their diverse biological activities. As a close analog of the more extensively studied sanguinarine, this compound presents a unique opportunity for investigating the nuanced structure-activity relationships (SAR) that govern the therapeutic potential and toxicological profile of this important chemical scaffold. This technical guide provides a comprehensive overview of the current understanding of this compound's SAR, with a focus on its anticancer properties. Due to the limited specific data available for this compound, this guide will draw comparative insights from the well-documented activities of sanguinarine and its synthetic derivatives to build a cohesive SAR narrative. All quantitative data from cited studies are presented in structured tables, and detailed experimental protocols for key biological assays are provided to facilitate further research in this area.

Structure-Activity Relationship of this compound and Related Alkaloids

The core structure of this compound is the tetracyclic benzophenanthridine skeleton. Its biological activity is intrinsically linked to its chemical features, particularly the quaternary iminium (C=N+) bond and the substitution patterns on its aromatic rings.

The Critical Role of the Quaternary Iminium Bond

A key determinant of the biological activity in sanguinarine and its derivatives is the presence of the positively charged quaternary iminium bond.[1] Studies comparing sanguinarine with its reduced form, dihydrosanguinarine, have shown a significant decrease in cytotoxicity upon reduction of this bond.[1] This observation is mirrored in the case of this compound. A study detailing the synthesis and evaluation of various sanguinarine derivatives found that this compound, which lacks the N-methyl group of sanguinarine and possesses a modified C=N+ bond, exhibited significantly diminished anticancer activity.[1] This suggests that the planarity and positive charge conferred by the iminium moiety are crucial for intercalation with DNA and interaction with protein targets, which are considered primary mechanisms of action for this class of alkaloids.

Influence of Substitution at the C6 Position

Modifications at the C6 position of the sanguinarine scaffold have been explored to modulate its biological activity. The introduction of hydrophilic groups at this position has been shown to be well-tolerated and can even lead to potent anticancer activity.[1] For instance, derivatives with aminoethyl, aminopropyl, and morpholinyl substitutions at C6 displayed significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cells.[1] While this compound itself does not have a substitution at this position, this finding from related derivatives provides a valuable avenue for the future design of more active this compound analogs.

Quantitative Biological Data

The available quantitative data on the biological activity of this compound is currently limited. The most pertinent study to date has focused on its cytotoxic effects against human non-small cell lung cancer cell lines.

Table 1: Cytotoxicity of this compound and Related Compounds against Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines [1]

| Compound | A549 IC50 (µM) | H1975 IC50 (µM) |

| This compound (8a) | >30 | >30 |

| Sanguinarine (SA) | 1.62 ± 0.11 | 1.15 ± 0.09 |

| Dihydrosanguinarine (DHSA) | >30 | >30 |

| Compound 8h (C6-morpholinyl derivative) | 1.25 ± 0.13 | 0.94 ± 0.08 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been elucidated, studies on closely related and more active sanguinarine derivatives provide valuable insights into its potential mechanism of action.